N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorinated thiophene ring, a methoxyethyl group, and an indole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, is subjected to chlorination to introduce the chlorine atom at the 5-position of the thiophene ring.
Methoxyethylation: The chlorothiophene intermediate is then reacted with 2-methoxyethylamine under appropriate conditions to form the corresponding methoxyethyl derivative.
Indole Carboxamide Formation: The final step involves the coupling of the methoxyethylated chlorothiophene with indole-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(thiophen-3-yl)acetamide
- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
- N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide stands out due to its unique combination of a chlorinated thiophene ring and an indole carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-21-13(14-6-7-15(17)22-14)9-18-16(20)12-8-10-4-2-3-5-11(10)19-12/h2-8,13,19H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLOLYJTXSZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2N1)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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